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Compound of Interest

Compound Name: Mycosporine-2-glycine

Cat. No.: B1260214 Get Quote

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, UV-absorbing molecules produced

by a wide range of organisms, including cyanobacteria, fungi, and marine algae, to protect

against solar radiation.[1] Among these, Mycosporine-2-glycine (M2G) is a key compound in

the broader family of MAAs. The biosynthesis of MAAs is a subject of intense research due to

their potential applications as natural and biocompatible sunscreens.[2][3] Understanding the

enzymatic machinery responsible for their synthesis is crucial for harnessing their potential

through biotechnological production. This guide provides a detailed overview of the core

enzymes involved in the M2G biosynthetic pathway, presenting quantitative data, experimental

protocols, and visual diagrams of the underlying processes.

The synthesis of M2G, like other MAAs, originates from a conserved set of enzymes that

construct the characteristic cyclohexenone core and subsequently modify it with amino acid

moieties.[4][5] The core pathway involves four key enzymes, typically encoded by a contiguous

gene cluster (mys gene cluster), which convert a primary metabolic intermediate into the

mycosporine scaffold and its derivatives.[6][7]

Core Biosynthetic Pathway Enzymes
The biosynthesis of Mycosporine-2-glycine is a multi-step enzymatic process. The

foundational steps involve the creation of the 4-deoxygadusol (4-DG) core, which is then

elaborated to produce Mycosporine-glycine (MG), a direct precursor to M2G and other MAAs.

[5][8]
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The key enzymes in this pathway are:

2-demethyl-4-deoxygadusol Synthase (DDGS) / MysA

O-Methyltransferase (OMT) / MysB

ATP-Grasp Ligase / MysC

D-Ala-D-Ala Ligase-like Enzyme / MysD

2-demethyl-4-deoxygadusol Synthase (DDGS) -
MysA
Function: MysA is a 3-dehydroquinate synthase (DHQS) homolog that catalyzes the initial and

committing step in the MAA biosynthetic pathway.[4][6] It converts sedoheptulose 7-phosphate

(SH 7-P), an intermediate of the pentose phosphate pathway, into 2-demethyl-4-deoxygadusol

(DDG).[5][7][8]

Biochemical Properties:

Substrate: Sedoheptulose 7-phosphate (SH 7-P)[6]

Product: 2-demethyl-4-deoxygadusol (DDG)[8]

Cofactors: Requires NAD⁺ and Co²⁺ for activity.[4]

O-Methyltransferase (OMT) - MysB
Function: MysB is an S-adenosylmethionine (SAM)-dependent O-methyltransferase.[4] It acts

on the product of MysA, catalyzing the methylation of DDG to form 4-deoxygadusol (4-DG),

which serves as the central cyclohexenone core structure for all mycosporines.[5][8]

Biochemical Properties:

Substrate: 2-demethyl-4-deoxygadusol (DDG)[8]

Product: 4-deoxygadusol (4-DG)[8]
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Cofactor: S-adenosylmethionine (SAM)[4]

ATP-Grasp Ligase - MysC
Function: MysC belongs to the ATP-grasp superfamily of enzymes.[9][10] It catalyzes the ATP-

dependent ligation of an amino acid, primarily glycine, to the C3 position of the 4-DG core to

produce mycosporine-glycine (MG).[7][11] This reaction is a critical step, as MG is the direct

precursor for a variety of MAAs.[11] The mechanism involves the phosphorylation of 4-DG,

which is atypical for ATP-grasp enzymes that usually phosphorylate the carboxylate of the

incoming amino acid.[10][11]

Biochemical Properties:

Substrates: 4-deoxygadusol (4-DG), Glycine, ATP[11][12]

Product: Mycosporine-glycine (MG)[11]

Cofactors: Requires Mg²⁺ for activity.[12]

D-Ala-D-Ala Ligase-like Enzyme - MysD
Function: MysD is a homolog of D-Ala-D-Ala ligase and is responsible for the final

diversification step in the synthesis of many MAAs.[2][11] It catalyzes the ATP-dependent

condensation of a second amino acid onto the C1 position of mycosporine-glycine.[13] While

this enzyme is known to have broad substrate specificity, accepting amino acids like serine (to

produce shinorine) and threonine (to produce porphyra-334), the MysD from Nostoc

punctiforme ATCC 29133 has been shown to produce mycosporine-2-glycine.[9][11]

Biochemical Properties:

Substrates: Mycosporine-glycine (MG), Glycine, ATP[11]

Product: Mycosporine-2-glycine (M2G)

Cofactors: Requires Mg²⁺ for activity.[11]

Quantitative Data Summary
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While detailed kinetic data for every enzyme in the M2G pathway is not extensively available in

the literature, some key quantitative parameters for the overall process and for specific

enzymes have been reported.

Enzyme
Family

Parameter Value
Organism/Syst
em

Citation

MysD Optimal pH 8.5
Nostoc linckia

NIES-25
[11]

Optimal

Temperature
37 °C

Nostoc linckia

NIES-25
[11]

MAAs
Molar Extinction

Coeff. (ε)

28,000 - 50,000

M⁻¹ cm⁻¹
General [1][7][14]

Heterologous

Production Yield

154 mg/L

shinorine

Streptomyces

avermitilis
[1]

188 mg/L total

MAAs

Streptomyces

avermitilis
[1]

Experimental Protocols
The characterization of the M2G biosynthetic pathway has largely relied on the heterologous

expression of the mys gene cluster in tractable host organisms like Escherichia coli and

Saccharomyces cerevisiae.[2][9][11]

Protocol 1: Heterologous Expression of the mys Gene
Cluster in E. coli
This protocol provides a general workflow for producing M2G or its precursors in E. coli.

Gene Cluster Amplification and Cloning:

Amplify the entire mysA, mysB, mysC, and mysD gene cluster from the genomic DNA of a

producing organism (e.g., Nostoc punctiforme).
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Clone the amplified cluster into a suitable expression vector, such as pET-28b, under the

control of an inducible promoter (e.g., T7 promoter).[8]

Transform the resulting plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[6]

Culture and Induction:

Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the

appropriate antibiotic at 37°C with shaking.[11]

When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression

by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to

enhance soluble protein expression.

Metabolite Extraction and Analysis:

Harvest the cells by centrifugation.

Resuspend the cell pellet in water or a suitable buffer and lyse the cells by sonication or

chemical lysis.

Centrifuge the lysate to remove cell debris.[11]

Analyze the supernatant for the presence of M2G and its intermediates using High-

Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution

Mass Spectrometry (LC-HRMS).[11]

Protocol 2: In Vitro Enzyme Assay for MysD
This protocol describes a method to confirm the activity of a purified MysD enzyme.

Protein Expression and Purification:

Express a His₆-tagged version of the MysD enzyme in E. coli as described above.
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Lyse the cells and purify the recombinant MysD protein from the soluble fraction using

immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.[11]

Enzyme Reaction:

Prepare a reaction mixture containing:

Purified MysD enzyme (e.g., 0.5 µM)

Mycosporine-glycine (MG) substrate (e.g., 50 µM)

Glycine (e.g., 1 mM)

ATP (e.g., 1 mM)

MgCl₂ (e.g., 10 mM)

Reaction Buffer (e.g., Tris-HCl, pH 8.5)

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 2

hours).[11]

Include control reactions lacking the enzyme or ATP to confirm that product formation is

enzyme- and energy-dependent.[11]

Product Analysis:

Stop the reaction by adding a quenching agent (e.g., methanol or formic acid).

Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the M2G

product, comparing the retention time and mass-to-charge ratio with a known standard if

available.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1260214#key-enzymes-in-mycosporine-2-glycine-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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